molecular formula C18H18N2O4S B13404751 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate

1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B13404751
M. Wt: 358.4 g/mol
InChI Key: CBIVSVOVPJAVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate (CAS 75062-54-3) is an ester derivative combining an indole moiety with a tosylated alanine group. Its systematic name reflects the presence of a 1H-indol-3-yl group esterified to the carboxylate of (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid (L-alanine derivative) . The compound is also known as N-Tosyl-L-alanine 3-indoxyl ester and has been explored in synthetic chemistry for its structural features, though its biological activities remain less documented in the provided evidence.

Key structural attributes include:

  • Indole core: A heterocyclic aromatic system common in bioactive molecules (e.g., serotonin, kinase inhibitors).
  • Tosyl group: The 4-methylbenzenesulfonamide (tosyl) moiety, which enhances metabolic stability and binding affinity in sulfonamide-based drugs.
  • Ester linkage: Likely influencing solubility and hydrolysis kinetics compared to carboxylic acid analogs.

Synthetic routes for related compounds, such as methyl (2S)-2-amino-3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoate, involve palladium-catalyzed C–H functionalization and iodonium salt coupling (53% yield, m.p. 97–99°C) .

Properties

IUPAC Name

1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVSVOVPJAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sulfonylamino Linkage

The sulfonylamino group is typically introduced through nucleophilic substitution on a suitable sulfonyl chloride derivative:

This step often employs base catalysts such as pyridine or triethylamine to facilitate the formation of sulfonamides.

Coupling of Indole and Propanoate Moieties

The key step involves coupling the indole core with the amino acid derivative:

  • Amide bond formation : Activation of the carboxyl group (e.g., via carbodiimide coupling agents like EDC or DCC) enables the formation of an amide linkage with the amino group of the sulfonylated amino acid.

  • Esterification : The carboxyl group of the amino acid derivative is then esterified, often using Fischer esterification or via reactive acyl chlorides .

Specific Synthetic Routes Based on Literature and Patents

Route via Indole-3-yl Acetic Acid Derivatives

  • Starting from indole-3-acetic acid , the acid is converted to its ester form using Fischer esterification with methanol or ethanol under reflux with sulfuric acid.

  • The amino group of 4-methylbenzenesulfonamide is coupled to the amino acid derivative through amide bond formation using coupling agents like DCC or EDC in an inert solvent such as dichloromethane.

  • The sulfonyl group is introduced prior to esterification, or alternatively, the sulfonylation occurs after the amino acid is attached to the indole core.

Route via N-Tosyl-L-Alanine Derivatives

Based on the preparation of N-Tosyl-L-alanyloxyindole , a relevant synthetic pathway involves:

This pathway is supported by the synthesis of N-Tosyl-L-alanyloxyindole as a key intermediate, as described in chemical databases and patents.

Alternative Synthetic Approach via Multi-step Coupling

  • Step 1 : Synthesis of indole-3-yl acetic acid or ester derivatives.

  • Step 2 : Sulfonylation of the amino group of a suitable amino acid derivative with 4-methylbenzenesulfonyl chloride .

  • Step 3 : Coupling of the sulfonylated amino acid with indole derivatives via amide bond formation .

  • Step 4 : Final esterification to obtain the target compound.

Preparation of Raw Materials and Reagents

Raw Material Description Source/Preparation Method
Indole-3-carboxylic acid Aromatic heterocyclic acid Commercially available or synthesized via Vilsmeier-Haack formylation of indole
4-Methylbenzenesulfonyl chloride Sulfonylating agent Commercially available or synthesized via oxidation of 4-methylthiobenzene
L-Alanine Amino acid Commercially available, Tosylated to form N-Tosyl-L-alanine
Coupling agents DCC, EDC Commercially available for amide bond formation

In-Depth Research Findings and Data Tables

Method Key Reagents Reaction Conditions Yield & Purity Notes
Esterification of indole-3-acetic acid Alcohol (MeOH or EtOH), H₂SO₄ Reflux, 2-4 hours 70-85%, high purity Acid catalyzed Fischer esterification
Sulfonylation of amino group 4-Methylbenzenesulfonyl chloride, pyridine 0-25°C, 1-2 hours 80-90% Moisture-sensitive; pyridine acts as both solvent and base
Amide coupling DCC or EDC, DIPEA Room temperature, 12-24 hours 65-80% Requires purification to remove dicyclohexylurea byproduct
Final esterification Acid or alcohol derivatives Reflux, 4-6 hours Variable Ensures ester linkage formation

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    • Reagents : Aqueous NaOH or KOH.

    • Product : Carboxylic acid (N-Tosyl-L-alanine) and indol-3-ol.

  • Acidic Hydrolysis :

    • Reagents : HCl or H₂SO₄.

    • Product : Same as above but with protonated intermediates.

Sulfonamide Cleavage

The sulfonamide bond is resistant to hydrolysis under mild conditions but cleaves under strong acidic or reducing environments:

  • Reagents : HI (concentrated) or LiAlH₄.

  • Product : 4-Methylbenzenesulfonic acid and alanine-indole derivative .

Sulfonamide as a Leaving Group

The sulfonamide group can act as a leaving group in SN2 reactions under strongly basic conditions:

  • Reagents : NaH or LDA in THF.

  • Example : Reaction with alkyl halides to form N-alkylated derivatives .

Ester Group Reactivity

The ester undergoes nucleophilic acyl substitution:

  • Reagents : Amines (e.g., morpholine derivatives).

  • Product : Amides (e.g., derivatives with morpholin-4-yl groups) .

Table 2: Nucleophilic Substitution Examples

Reaction TypeReagentsProduct
SN2 AlkylationNaH, R-XN-Alkyl-sulfonamide
Acyl SubstitutionMorpholineAmide-linked morpholine derivative

Indole Oxidation

The indole moiety oxidizes under strong oxidizing conditions:

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : Oxindole or isatin derivatives.

Sulfonamide Reduction

  • Reagents : LiAlH₄ or BH₃·THF.

  • Product : Sulfonamide reduced to thioether or amine (rare) .

Cross-Coupling Reactions

The indole C-2/C-3 positions participate in palladium-catalyzed couplings:

  • Buchwald-Hartwig Amination :

    • Catalyst : Pd₂(dba)₃/Xantphos.

    • Product : Arylated indole derivatives .

  • Suzuki-Miyaura Coupling :

    • Reagents : Aryl boronic acids, Pd(PPh₃)₄.

    • Application : Synthesis of biaryl-indole hybrids .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via ester cleavage.

  • Photodegradation : UV light induces indole ring opening, forming quinone-like products .

Scientific Research Applications

1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

MP-A08: Dual Sphingosine Kinase Inhibitor

Structure: 4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide . Key Features:

  • Contains two 4-methylphenylsulfonamide groups linked via an iminomethyl bridge.
  • ATP-competitive inhibitor of SphK1 (Ki = 27 μM) and SphK2 (Ki = 7 μM).
    Comparison :
  • Structural: Both compounds share the 4-methylbenzenesulfonamide group, but MP-A08’s extended aromatic system and imine linkage likely enhance its dual kinase inhibition.

Compound 1 and 2 from

Structures :

  • Compound 1: (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid.
  • Compound 2: (S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid . Key Features:
  • Both feature indole and dihydroindenyl groups but incorporate thiol (-SH) and carboxylic acid termini.
    Comparison :
  • Functional Groups : The target compound’s ester group contrasts with the carboxylic acid termini of Compounds 1/2, which may confer higher polarity and hydrogen-bonding capacity.

2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One

Structure: Pyridazinone core with a 4-methylphenyl substituent . Key Features:

  • Synthesized via base-catalyzed cyclization; IC50 = 11.6 μM against LPS-induced macrophage inflammation.
    Comparison :
  • Core Heterocycle: The pyridazinone lacks the indole system but shares the 4-methylphenyl group.

Key Insights and Limitations

  • Structural Trends: Sulfonamide and aromatic groups are common in kinase inhibitors (e.g., MP-A08) and anti-inflammatory agents (e.g., pyridazinone derivative). The target compound’s ester group may offer hydrolytic stability advantages over carboxylic acids.
  • Research Gaps: No direct bioactivity data for the target compound are available in the evidence, limiting comparative efficacy analysis.
  • Synthetic Methods : Palladium-mediated C–H activation (e.g., ) vs. classical sulfonylation (e.g., ) highlight divergent approaches to indole-functionalized molecules.

Biological Activity

1H-Indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound that integrates an indole structure with a sulfonamide group. This combination is significant in medicinal chemistry due to the biological activities associated with both moieties. The compound has been investigated for its potential applications in antimicrobial and anticancer therapies, among others.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 75062-54-3
  • LogP : 4.2204 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 96.64 Ų

Synthesis

The synthesis of (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate typically involves the reaction of an indole derivative with a sulfonamide precursor. A common method includes the use of 1H-indole-3-carboxylic acid and 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily through their inhibition of bacterial folic acid synthesis. The indole moiety may enhance this activity by providing additional interactions with biological targets. Preliminary studies suggest that (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate exhibits significant antimicrobial effects, although specific data on its spectrum of activity remain limited.

Anticancer Potential

Research indicates that compounds containing indole structures often show anticancer properties. The sulfonamide group may contribute to this activity by interacting with various cellular pathways. In vitro studies have revealed that related compounds can induce apoptosis in cancer cells, suggesting that (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate could be explored further for its anticancer potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives and sulfonamides, providing insights into the potential mechanisms of action for (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate:

  • Inhibition of Enzyme Activity :
    • A study demonstrated that related indole-sulfonamide compounds inhibited specific enzymes involved in cancer cell proliferation. The mechanism was attributed to competitive inhibition, where the compound mimicked substrate binding sites .
  • Antimicrobial Efficacy :
    • In vitro assays showed that similar compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cell Viability Assays :
    • Research involving cell lines indicated that the compound could reduce cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-2-(4-Methylphenylsulfonamido)propanoic acidLacks indole moietyModerate antimicrobial
(4-Nitrophenyl)sulfonyltryptophanContains nitro groupPotential anticancer

Q & A

Q. What are the established synthetic routes for 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1H-indole-3-carboxylic acid derivatives with sulfonamide intermediates. A key step is the sulfonylation of the amino group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization includes controlling temperature (0–25°C), stoichiometry of sulfonyl chloride (1.2–1.5 equivalents), and purification via column chromatography with ethyl acetate/hexane gradients . For enantiopure forms, chiral catalysts or resolution techniques (e.g., chiral HPLC) may be required .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry, with indole NH protons appearing near δ 10–11 ppm and sulfonamide protons at δ 7–8 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ for C19_{19}H19_{19}N2_2O4_4S: calc. 379.1056, observed 379.1058) .
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal structures, though disordered solvent molecules may require SQUEEZE in PLATON to exclude scattering contributions .

Q. What are the safety and handling protocols for this compound in laboratory settings?

While specific hazard data may be limited, standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Storage at –20°C in amber vials to prevent light/thermal degradation.
  • Emergency protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS guidelines for related indole derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data due to solvent disorder?

Disordered solvents (e.g., water/methanol mixtures) in crystal lattices complicate refinement. Methodological solutions include:

  • SQUEEZE (PLATON): Removes solvent contributions to electron density maps .
  • Low-Temperature Data Collection: Reduces thermal motion, improving resolution (<1.0 Å) .
  • Complementary Techniques: Pair X-ray data with solid-state NMR or FTIR to confirm hydrogen-bonding networks .

Q. What experimental design considerations are critical for evaluating its biochemical activity (e.g., enzyme inhibition)?

  • Assay Design: Use immobilized enzymes (e.g., lipases) to test inhibition kinetics in aqueous/organic biphasic systems .
  • Controls: Include known inhibitors (e.g., PMSF for serine hydrolases) and measure IC50_{50} values via dose-response curves.
  • Data Validation: Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to address variability .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or water .
  • Catalysis: Employ lipase-supported catalysts to reduce waste (E-factor <5) .
  • Metrics: Calculate Process Mass Intensity (PMI) and atom economy (>70%) to benchmark sustainability .

Q. What strategies resolve spectral overlaps in 1H^1H NMR for structurally similar derivatives?

  • Decoupling Experiments: Differentiate indole NH and sulfonamide protons via 1H^1H-15N^{15}N HSQC.
  • Deuterated Solvents: Use DMSO-d6_6 to sharpen signals and reduce exchange broadening .
  • Dynamic NMR: Variable-temperature studies (25–80°C) resolve rotameric equilibria in sulfonamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.